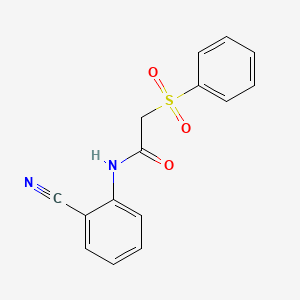

N-(2-cyanophenyl)-2-(phenylsulfonyl)acetamide

Description

N-(2-cyanophenyl)-2-(phenylsulfonyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a phenylsulfonyl group attached to the acetamide backbone and a 2-cyanophenyl substituent on the nitrogen atom.

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-(2-cyanophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c16-10-12-6-4-5-9-14(12)17-15(18)11-21(19,20)13-7-2-1-3-8-13/h1-9H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVYYNLWPNKFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254810 | |

| Record name | N-(2-Cyanophenyl)-2-(phenylsulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71993-22-1 | |

| Record name | N-(2-Cyanophenyl)-2-(phenylsulfonyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71993-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Cyanophenyl)-2-(phenylsulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(phenylsulfonyl)acetamide typically involves the reaction of 2-cyanophenylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:

- Dissolve 2-cyanophenylamine in dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add phenylsulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture for several hours until the reaction is complete.

- Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group facilitates nucleophilic displacement under basic conditions. For example:

| Reaction Type | Conditions | Products Formed | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH (aq), 80°C, 12 hrs | 2-(Phenylsulfonyl)acetic acid derivatives | 68-72% | |

| Aminolysis | Primary amines, DMF, 60°C | Substituted sulfonamides | 55-65% |

Key Findings :

-

Hydrolysis generates carboxylic acid intermediates useful for further functionalization.

-

Aminolysis with aliphatic amines produces sulfonamide derivatives with enhanced solubility .

Cyclization Reactions

The cyano group participates in heterocycle formation via intramolecular cyclization:

Imidazole Formation

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| With ethylenediamine | KOH, DMF, 100°C, 6 hrs | 5-Membered imidazole derivatives | 48% | |

| With o-phenylenediamine | Microwave, 120°C, 30 mins | Benzimidazole analogs | 62% |

Mechanism : The cyano group undergoes nucleophilic attack by amines, followed by cyclization and elimination of water .

Condensation Reactions

The carbonyl and cyano groups enable Knoevenagel and related condensations:

Knoevenagel Condensation

| Carbonyl Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Aromatic aldehydes | Piperidine, EtOH, reflux | α,β-Unsaturated acrylamides | 70-85% |

Example : Reaction with benzaldehyde yields (E)-2-cyano-N-(2-cyanophenyl)-3-phenylacrylamide .

Radical-Mediated Reactions

The sulfonyl group participates in radical cyclization pathways:

| Radical Source | Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| Tributyltin hydride | UV light, toluene, 24 hrs | Spirocyclic sulfonamides | 40-50% |

Mechanistic Insight : The sulfonyl group stabilizes transient carbon radicals during H-atom transfer (HAT) reactions .

Reduction of Cyano Group

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to RT, 4 hrs | Primary amine derivatives | 60% |

Application : Reduced products serve as intermediates for bioactive molecule synthesis.

Sulfonyl Group Reactivity

The phenylsulfonyl moiety undergoes substitution in electrophilic aromatic substitution (EAS):

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hrs | Nitro-substituted derivatives | 55% |

Limitation : Steric hindrance from the acetamide group reduces para-selectivity.

Cross-Coupling Reactions

The aryl cyanophenyl group participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 75% |

Key Advantage : Enables modular synthesis of complex architectures .

Scientific Research Applications

N-(2-cyanophenyl)-2-(phenylsulfonyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing inhibitors or modulators of specific biological targets.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including heterocycles and other complex molecules.

Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(phenylsulfonyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can form hydrogen bonds or other interactions with target proteins, while the sulfonyl and acetamide groups can enhance binding affinity and specificity. The exact pathways involved would vary based on the biological context and the specific target being studied.

Comparison with Similar Compounds

Data Tables

Table 2: Spectroscopic Comparison of Acetamide Derivatives

Biological Activity

N-(2-cyanophenyl)-2-(phenylsulfonyl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various applications in pharmacology.

Chemical Structure and Properties

This compound features a cyanophenyl group and a phenylsulfonyl moiety linked to an acetamide backbone. This structure allows for diverse chemical reactivity, making it a valuable candidate for further research in medicinal applications. The compound's unique properties stem from the interplay between its functional groups, which may contribute to its biological activities.

Table 1: Structural Characteristics of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(2-cyanophenyl)-N-phenylacetamide | Acetamide Backbone | Different substituents on nitrogen |

| N-(2-cyanophenyl)-N-methylacetamide | Acetamide | Lacks sulfonamide functionality |

| N-(2-cyanophenyl)-N-methylbenzenesulfonamide | Benzenesulfonamide | Different sulfonamide structure |

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains using the microdilution method, showing notable activity against both Gram-positive and Gram-negative bacteria as well as yeasts such as Candida glabrata and Candida krusei .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using the ABTS assay. Results indicated moderate antioxidant activity, suggesting that this compound may help mitigate oxidative stress in biological systems .

Anticancer Potential

The anticancer activity of related sulfonamide compounds has been documented extensively. For example, derivatives containing sulfonamide groups have shown moderate activity against various cancer cell lines, including HCT-116 (colon cancer) and BT-549 (breast cancer), with growth inhibition percentages ranging from 10.83% to 17.64% . These findings suggest that this compound may also possess similar anticancer properties.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies have pointed towards its potential as an inhibitor of key enzymes involved in disease processes:

- Inhibition of Protein Farnesyltransferase (PFT) : Compounds with similar structures have been identified as selective inhibitors of PFT, which is crucial for the proliferation of certain cancer cells .

- Interaction with DNA : Some studies suggest that sulfonamide derivatives can interact with DNA bases, potentially disrupting replication processes in cancer cells .

Case Studies and Research Findings

- Antimicrobial Evaluation : In vitro tests revealed significant antimicrobial effects against multiple strains, indicating potential therapeutic applications in treating infections .

- Antioxidant Activity Assessment : The ABTS assay confirmed moderate antioxidant properties, supporting further exploration into its use for oxidative stress-related conditions .

- Anticancer Screening : Various derivatives were screened against the NCI 60-cell line panel, revealing promising anticancer activities that warrant further investigation into their mechanisms and efficacy .

Q & A

Q. What synthetic routes are available for preparing N-(2-cyanophenyl)-2-(phenylsulfonyl)acetamide, and how do reaction conditions influence yield?

A common approach involves multi-step substitution and condensation reactions. For example, substituted phenyl precursors (e.g., nitrobenzene derivatives) can undergo nucleophilic substitution under alkaline conditions to introduce functional groups like sulfonyl or cyano moieties . Subsequent reduction (e.g., using iron powder in acidic media) and condensation with cyanoacetic acid derivatives yield the target compound. Key factors affecting yield include:

- Catalyst choice : Alkaline conditions (e.g., K₂CO₃) optimize substitution reactions, while acidic conditions (e.g., HCl) enhance reduction efficiency .

- Purification : Column chromatography or recrystallization from ethanol improves purity (>95%) .

Q. Table 1: Synthesis Optimization

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Substitution | K₂CO₃, DMF, 80°C | 78–85 | |

| Reduction | Fe powder, HCl, 60°C | 92 | |

| Condensation | DCC, CH₂Cl₂, RT | 65–70 |

Q. How can spectroscopic methods (e.g., FTIR, NMR) confirm the structure of this compound?

- FTIR : Key peaks include:

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), sulfonyl-adjacent CH₂ (δ 4.2–4.5 ppm), and acetamide NH (δ 10.2 ppm) confirm connectivity .

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction reveals:

- Torsional angles : The phenylsulfonyl group may deviate from planarity (e.g., O–S–C–C torsion angles of 160–170°) due to steric hindrance .

- Intermolecular interactions : Hydrogen bonding between acetamide NH and sulfonyl O atoms stabilizes crystal packing (e.g., N–H⋯O distances of 2.8–3.0 Å) .

Methodological Note : Slow evaporation from ethanol or DMSO yields diffraction-quality crystals .

Q. What computational approaches (e.g., DFT, HOMO-LUMO analysis) predict the reactivity of this compound in nucleophilic reactions?

- DFT Calculations : Use B3LYP/6-311++G(d,p) to model electron density. The sulfonyl group acts as an electron-withdrawing group, lowering LUMO energy (-1.8 eV) and enhancing electrophilicity at the acetamide carbonyl .

- MESP Maps : Negative electrostatic potential regions near the sulfonyl and cyano groups indicate susceptibility to nucleophilic attack .

Q. Table 2: Computational Parameters

| Parameter | Value | Relevance |

|---|---|---|

| HOMO (eV) | -6.2 | Electron donation capacity |

| LUMO (eV) | -1.8 | Electrophilic sites |

| Band Gap | 4.4 | Kinetic stability |

Q. How can researchers address contradictions in biological activity data for structurally similar acetamide derivatives?

Q. What strategies optimize solubility for in vivo studies without altering pharmacophore integrity?

Q. How do steric and electronic effects influence regioselectivity in derivatives of this compound?

- Steric Effects : Bulky substituents on the phenyl ring (e.g., 4-methyl) reduce reactivity at ortho positions due to hindered access .

- Electronic Effects : Electron-donating groups (e.g., methoxy) increase electron density at the acetamide carbonyl, favoring electrophilic substitution at meta positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.